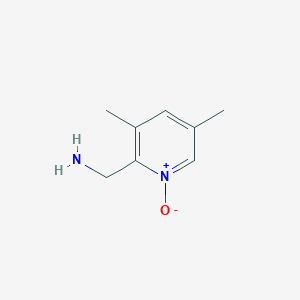
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the second position and two methyl groups at the third and fifth positions of the pyridine ring, along with an oxide group at the first position. It is a colorless solid that is soluble in water and various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonia, followed by oxidation using hydrogen peroxide or a similar oxidizing agent. The reaction conditions typically include moderate temperatures and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced forms of the compound.
科学研究应用
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
相似化合物的比较
Similar Compounds
2-Aminopyridine: Lacks the methyl groups and oxide group, resulting in different chemical properties and reactivity.
3,5-Dimethylpyridine: Lacks the aminomethyl and oxide groups, leading to distinct applications and reactivity.
Pyridine N-oxide: Lacks the aminomethyl and methyl groups, with different chemical behavior and uses.
Uniqueness
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl and oxide groups allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
(3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4,9H2,1-2H3 |
InChI 键 |
NFSIEBXDKVZGFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C([N+](=C1)[O-])CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
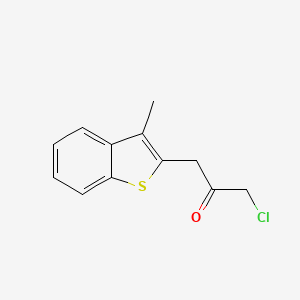


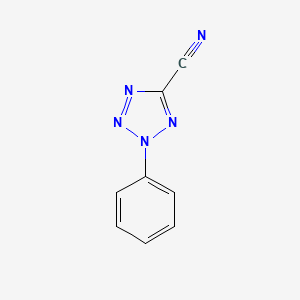
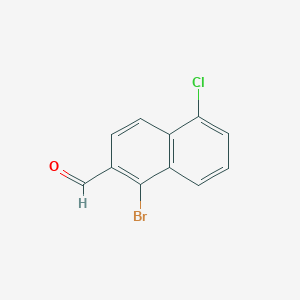

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)


![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
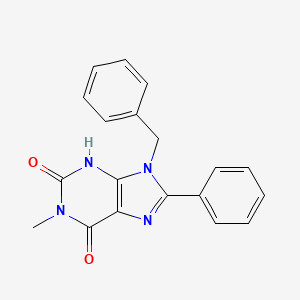
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
